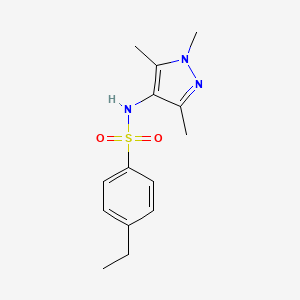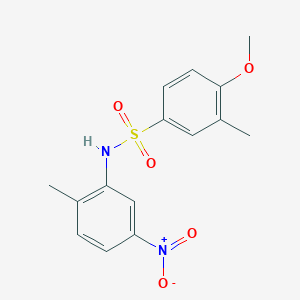![molecular formula C14H21NO4 B5763554 4-[2-(2,6-dimethoxyphenoxy)ethyl]morpholine](/img/structure/B5763554.png)
4-[2-(2,6-dimethoxyphenoxy)ethyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(2,6-dimethoxyphenoxy)ethyl]morpholine, also known as DMPEM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPEM is a morpholine derivative that contains two methoxy groups and a phenoxyethyl group, making it a promising candidate for drug design and development.
Mécanisme D'action
The mechanism of action of 4-[2-(2,6-dimethoxyphenoxy)ethyl]morpholine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, 4-[2-(2,6-dimethoxyphenoxy)ethyl]morpholine has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. In neurons, 4-[2-(2,6-dimethoxyphenoxy)ethyl]morpholine has been shown to modulate the release of neurotransmitters such as dopamine and glutamate, which are involved in various neurological disorders.
Biochemical and Physiological Effects:
4-[2-(2,6-dimethoxyphenoxy)ethyl]morpholine has been shown to have various biochemical and physiological effects, depending on the cell type and concentration used. In cancer cells, 4-[2-(2,6-dimethoxyphenoxy)ethyl]morpholine has been shown to induce apoptosis and cell cycle arrest, leading to a decrease in cell viability. In neurons, 4-[2-(2,6-dimethoxyphenoxy)ethyl]morpholine has been shown to modulate neurotransmitter release, leading to changes in synaptic transmission and plasticity.
Avantages Et Limitations Des Expériences En Laboratoire
4-[2-(2,6-dimethoxyphenoxy)ethyl]morpholine has several advantages for lab experiments, including its ease of synthesis, low toxicity, and potential therapeutic applications. However, 4-[2-(2,6-dimethoxyphenoxy)ethyl]morpholine also has some limitations, including its limited solubility in aqueous solutions and its potential for off-target effects.
Orientations Futures
There are several future directions for 4-[2-(2,6-dimethoxyphenoxy)ethyl]morpholine research, including the synthesis of novel 4-[2-(2,6-dimethoxyphenoxy)ethyl]morpholine derivatives with improved pharmacological properties, the investigation of 4-[2-(2,6-dimethoxyphenoxy)ethyl]morpholine's potential as a neuroprotective agent in various neurological disorders, and the development of 4-[2-(2,6-dimethoxyphenoxy)ethyl]morpholine-based drug delivery systems. Additionally, further studies are needed to fully understand the mechanism of action of 4-[2-(2,6-dimethoxyphenoxy)ethyl]morpholine and its potential for clinical applications.
Méthodes De Synthèse
4-[2-(2,6-dimethoxyphenoxy)ethyl]morpholine can be synthesized through a multi-step process that involves the reaction of morpholine with 2,6-dimethoxyphenol in the presence of a base such as potassium carbonate. The resulting product can then be further reacted with ethylene oxide to form the final product, 4-[2-(2,6-dimethoxyphenoxy)ethyl]morpholine.
Applications De Recherche Scientifique
4-[2-(2,6-dimethoxyphenoxy)ethyl]morpholine has been studied extensively for its potential applications in various fields, including cancer research, neuroscience, and drug design. In cancer research, 4-[2-(2,6-dimethoxyphenoxy)ethyl]morpholine has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In neuroscience, 4-[2-(2,6-dimethoxyphenoxy)ethyl]morpholine has been studied for its potential as a neuroprotective agent and for its ability to modulate neurotransmitter release. In drug design, 4-[2-(2,6-dimethoxyphenoxy)ethyl]morpholine has been used as a starting material for the synthesis of novel compounds with potential therapeutic applications.
Propriétés
IUPAC Name |
4-[2-(2,6-dimethoxyphenoxy)ethyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4/c1-16-12-4-3-5-13(17-2)14(12)19-11-8-15-6-9-18-10-7-15/h3-5H,6-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROBRJRHUFUIHAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)OCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5731232 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(1-benzyl-1H-indol-3-yl)methylene]amino}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5763490.png)

![2-[(4-chlorophenyl)thio]-N-(4-hydroxyphenyl)acetamide](/img/structure/B5763498.png)


![4-amino-6,6-dimethyl-5,8-dihydro-6H-thiopyrano[4',3':4,5]thieno[2,3-d]pyrimidine-2-thiol](/img/structure/B5763520.png)
![2-[(4-chlorophenyl)thio]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5763532.png)


![ethyl 5-[(dimethylamino)carbonyl]-2-[(methoxycarbonyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5763565.png)
![3-{[(3,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B5763571.png)


![3,4,5-trimethoxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5763584.png)